Cas no 53963-10-3 (2-(6-Bromohexyloxy)tetrahydro-2H-pyran)

2-(6-Bromohexyloxy)tetrahydro-2H-pyran is a brominated tetrahydropyran derivative commonly employed as an intermediate in organic synthesis. Its key structural features include a bromohexyl chain and a tetrahydropyranyl (THP) protecting group, making it valuable for introducing alkyl functionalities or serving as a precursor in the preparation of more complex molecules. The THP group enhances stability and solubility, while the terminal bromine allows for further functionalization via nucleophilic substitution or cross-coupling reactions. This compound is particularly useful in pharmaceutical and materials chemistry, where controlled alkylation or linker incorporation is required. Its well-defined reactivity profile ensures consistent performance in multi-step synthetic routes.
2-(6-Bromohexyloxy)tetrahydro-2H-pyran structure
53963-10-3 structure
Product Name:2-(6-Bromohexyloxy)tetrahydro-2H-pyran
CAS No:53963-10-3
MF:C11H21BrO2
MW:265.18724322319
MDL:MFCD00057971
CID:371402
PubChem ID:24877610
Update Time:2025-06-09

2-(6-Bromohexyloxy)tetrahydro-2H-pyran Chemical and Physical Properties

Names and Identifiers

    • 2-(6-Bromohexyloxy)tetrahydro-2H-pyran
    • 1-Bromo-6-Tetrahydropyranyloxyhexane
    • 2-(6-BROMOHEXYLOXY)TETRAHYDROPYRAN
    • 2H-Pyran,2-[(6-bromohexyl)oxy]tetrahydro-
    • 6-Tetrahydropyraryloxy-1-bromohexane
    • 6-Bromo-1-(tetrahydropyranyloxy)hexane
    • 6-Bromo-1-hexyl 2-tetrahydropyranyl ether
    • 6-Bromohexyl 2-tetrahydropyranyl ether
    • 1-(tetrahydropyran-2-yloxy)-6-hexyl bromide
    • AKOS015836204
    • BS-50542
    • SCHEMBL219778
    • 2-[(6-Bromohexyl)oxy]tetrahydro-2H-pyran
    • EINECS 258-891-9
    • D97413
    • 6-[(Tetrahydropyran-2-yl)oxy]-1bromohexane
    • MFCD00057971
    • 2H-Pyrane, tetrahydro-2-(6-bromohexyloxy)-
    • A829867
    • 2-(6'-bromohexyloxy)tetrahydropyran
    • (2S)-2-(6-bromohexoxy)tetrahydropyran
    • 2H-Pyran, 2-((6-bromohexyl)oxy)tetrahydro-
    • 2-(6-Bromohexyloxy)tetrahydro-2H-pyran, 97%
    • 1-bromo-6-(tetrahydropyran-2-yloxy)-hexane
    • 1-bromo-6-(2-tetrahydropyranyloxy)-hexane
    • 2H-Pyran, 2-[(6-bromohexyl)oxy]tetrahydro-
    • 53963-10-3
    • SY112862
    • 2-((6-Bromohexyl)oxy)tetrahydro-2H-pyran
    • 2-(6-Bromo-hexyloxy)-tetrahydro-pyran
    • 2-(6-bromo-hexyloxy)-tetrahydropyran
    • 6-tetrahydropyranyloxyhexyl bromide
    • 1-Tetrahydropyran-2-yloxy-6-bromohexane
    • 2-[(6-bromohexyl)oxy]oxane
    • 2-(6-bromohexoxy)oxane
    • NS00057903
    • DTXSID10886079
    • FT-0608708
    • 2-(6-Bromohexyloxy)tetrahydro-2-H-pyran
    • CS-0186432
    • MDL: MFCD00057971
    • Inchi: 1S/C11H21BrO2/c12-8-4-1-2-5-9-13-11-7-3-6-10-14-11/h11H,1-10H2
    • InChI Key: CWSSIUJITPYGLK-UHFFFAOYSA-N
    • SMILES: BrCCCCCCOC1CCCCO1

Computed Properties

  • Exact Mass: 264.07200
  • Monoisotopic Mass: 264.072
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 7
  • Complexity: 131
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 18.5

Experimental Properties

  • Color/Form: liquid
  • Density: 1.209 g/mL at 25 °C(lit.)
  • Melting Point: 90-91 ºC
  • Boiling Point: 125 °C/0.1 mmHg(lit.)
  • Flash Point: Degrees Fahrenheit:230°F
    Degrees Celsius:110°C
  • Refractive Index: n20/D 1.478(lit.)
  • Solubility: Very slightly soluble (0.53 g/l) (25 º C),
  • PSA: 18.46000
  • LogP: 3.48490
  • Solubility: Not available

2-(6-Bromohexyloxy)tetrahydro-2H-pyran Security Information

  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Storage Condition:2-8°C

2-(6-Bromohexyloxy)tetrahydro-2H-pyran Customs Data

  • HS CODE:2932999099
  • Customs Data:

    China Customs Code:

    2932999099

    Overview:

    2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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Additional information on 2-(6-Bromohexyloxy)tetrahydro-2H-pyran

Introduction to 2-(6-Bromohexyloxy)tetrahydro-2H-pyran (CAS No. 53963-10-3)

2-(6-Bromohexyloxy)tetrahydro-2H-pyran, identified by the chemical compound code CAS No. 53963-10-3, is a significant molecule in the realm of organic chemistry and pharmaceutical research. This compound belongs to the tetrahydropyran class, characterized by a saturated six-membered oxygen-containing ring, which imparts unique structural and functional properties. The presence of a 6-bromohexyloxy substituent at the 2-position of the tetrahydropyran ring introduces reactivity and specificity, making it a valuable intermediate in synthetic chemistry and drug development.

The 6-bromohexyloxy moiety is particularly noteworthy due to its bromine atom, which serves as a versatile handle for further functionalization through cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings. These reactions are pivotal in constructing biaryl and heteroaryl structures, which are prevalent in many bioactive molecules. The tetrahydro-2H-pyran core itself is known for its stability and ability to mimic the piperidine scaffold, a common motif in pharmacophores. This dual functionality makes 2-(6-Bromohexyloxy)tetrahydro-2H-pyran a compelling building block for medicinal chemists.

In recent years, there has been growing interest in tetrahydropyran derivatives due to their potential applications in drug discovery. The stereochemistry of the tetrahydropyran ring can be tailored to influence the binding affinity and selectivity of target proteins. For instance, studies have demonstrated that modifications at the 2-position can modulate interactions with enzymes and receptors. The 6-bromohexyloxy group provides an opportunity to introduce conformational constraints or side chains that enhance binding interactions, making this compound a promising candidate for structure-activity relationship (SAR) studies.

One of the most exciting applications of 2-(6-Bromohexyloxy)tetrahydro-2H-pyran is in the synthesis of novel therapeutic agents. Researchers have leveraged its reactivity to develop inhibitors targeting various biological pathways. For example, derivatives of this compound have been explored as potential kinase inhibitors, where the bromine atom facilitates introduction of aryl or heteroaryl groups that interact with the ATP-binding pocket of kinases. Additionally, the tetrahydro-2H-pyran moiety has been shown to improve solubility and metabolic stability, critical factors in drug design.

The pharmaceutical industry has also recognized the utility of this compound in library synthesis programs. High-throughput screening (HTS) campaigns often rely on diverse scaffolds like 2-(6-Bromohexyloxy)tetrahydro-2H-pyran to identify lead compounds for further optimization. The ability to rapidly modify its structure allows for rapid exploration of chemical space, accelerating the drug discovery process. Moreover, computational modeling studies have suggested that this compound can adopt multiple conformations, offering flexibility in binding to biological targets.

Another area where CAS No. 53963-10-3 has made an impact is in materials science. The unique properties of tetrahydropyran derivatives make them suitable candidates for polymer additives or monomers. For instance, their ability to undergo controlled polymerization can lead to novel materials with enhanced mechanical strength or thermal stability. The 6-bromohexyloxy group further extends their utility by enabling copolymerization with other monomers, leading to hybrid materials with tailored properties.

Recent advancements in synthetic methodologies have also highlighted the versatility of 2-(6-Bromohexyloxy)tetrahydro-2H-pyran. Transition-metal-catalyzed reactions have opened new avenues for constructing complex molecules from this precursor. For example, palladium-catalyzed borylation followed by Suzuki coupling has allowed for the introduction of aryl groups at various positions along the hexyl chain. Such transformations have broadened the scope of derivatives that can be synthesized from this compound.

The role of CAS No. 53963-10-3 in academic research cannot be overstated. It serves as a cornerstone for exploring new synthetic routes and understanding molecular interactions at a fundamental level. Collaborative efforts between chemists and biologists have led to insights into how structural modifications influence biological activity. These findings not only advance our knowledge but also pave the way for next-generation therapeutics.

In conclusion, 2-(6-Bromohexyloxy)tetrahydro-2H-pyran (CAS No. 53963-10-3) is a multifaceted compound with significant implications across multiple scientific disciplines. Its unique structural features and reactivity make it an indispensable tool for pharmaceutical research, materials science, and synthetic chemistry. As our understanding of molecular interactions continues to evolve, compounds like this will undoubtedly play a crucial role in shaping future discoveries.

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